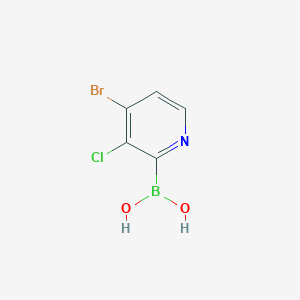

4-Bromo-3-chloropyridine-2-boronic acid

Description

Evolution of Organoboron Reagents in Synthetic Chemistry

The journey of organoboron reagents from chemical curiosities to indispensable tools in synthesis began with early explorations into their preparation and reactivity. A pivotal moment was the discovery of hydroboration, which provided a straightforward method to produce organoboranes. nih.gov These intermediates proved to be remarkably versatile, capable of being transformed into a wide array of functional groups. nih.gov

A paradigm shift occurred with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org This reaction, which joins an organoboron species with an organic halide or pseudohalide, revolutionized the formation of carbon-carbon bonds. wikipedia.orgmdpi.com Boronic acids and their derivatives, such as boronic esters, became the reagents of choice for this transformation due to their general stability, low toxicity, and high functional group tolerance. nih.gov The continued evolution of this field has led to the development of increasingly sophisticated organoboron reagents, enabling chemists to forge previously challenging bonds with high precision and efficiency. wiley-vch.de

Significance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its nitrogen atom can engage in hydrogen bonding and modulate the physicochemical properties of a molecule, such as solubility and basicity.

The strategic introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring further enhances its utility. Halogens can profoundly influence a molecule's electronic profile, lipophilicity, and metabolic stability. Critically, they also serve as versatile synthetic handles. The carbon-halogen bond provides a reactive site for a multitude of cross-coupling reactions, allowing for the late-stage diversification of complex molecules. nih.gov The differential reactivity of various halogens (e.g., C-I > C-Br > C-Cl) in reactions like the Suzuki-Miyaura coupling enables chemists to perform sequential, site-selective modifications on poly-halogenated pyridine rings, offering a powerful strategy for building molecular complexity. acs.orgrsc.org

Position of 4-Bromo-3-chloropyridine-2-boronic acid within Heterocyclic Boronic Acid Chemistry

Within the diverse family of heterocyclic boronic acids, 4-Bromo-3-chloropyridine-2-boronic acid stands out as a highly functionalized and synthetically promising building block. Its structure is a carefully designed convergence of three key chemical motifs: the biologically relevant pyridine core, a boronic acid group poised for cross-coupling, and two distinct halogen atoms offering orthogonal reactivity. While specific research on this exact isomer is specialized, its molecular architecture points to a significant potential role in advanced organic synthesis.

Rationale for its Research Focus

The primary rationale for academic and industrial interest in a compound like 4-Bromo-3-chloropyridine-2-boronic acid lies in its potential for controlled, sequential diversification. The molecule possesses three distinct reactive centers that can be addressed selectively in palladium-catalyzed cross-coupling reactions. The established reactivity hierarchy is typically:

Boronic Acid: Readily participates in Suzuki-Miyaura coupling. wikipedia.org

Bromo Group: More reactive than the chloro group in oxidative addition to a palladium(0) catalyst. acs.orgrsc.org

Chloro Group: The least reactive of the three sites, generally requiring more forcing conditions or specialized catalyst systems to engage in coupling. nih.govreddit.com

This built-in differential reactivity allows for a three-step, one-pot or sequential coupling strategy, where each site can be functionalized with a different molecular fragment with high regioselectivity. Such a building block is invaluable for creating libraries of complex, highly substituted pyridine derivatives for screening in drug discovery and materials science applications.

Below is a table summarizing the basic chemical properties of the compound, derived from its structure.

| Property | Value |

| Molecular Formula | C₅H₄BBrClNO₂ |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | (4-Bromo-3-chloropyridin-2-yl)boronic acid |

| CAS Number | Not broadly available |

Note: Data is calculated based on the chemical structure, as extensive experimental data is not widely published in public databases.

The following table illustrates the conceptual basis for the regioselective cross-coupling potential of 4-Bromo-3-chloropyridine-2-boronic acid.

| Reactive Site | Relative Reactivity | Potential Coupling Reaction | Typical Conditions |

| -B(OH)₂ (at C2) | Highest | Suzuki-Miyaura | Pd(0) catalyst, base |

| -Br (at C4) | Intermediate | Suzuki, Heck, Sonogashira, etc. | Pd(0) catalyst, base (after C2 coupling) |

| -Cl (at C3) | Lowest | Suzuki, Buchwald-Hartwig, etc. | Pd(0) with specialized ligands, higher temp. |

This table represents established principles of palladium-catalyzed cross-coupling reactivity. nih.govacs.orgrsc.org

Scope and Objectives of Academic Investigation

The academic investigation of 4-Bromo-3-chloropyridine-2-boronic acid would logically pursue several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the compound itself, likely starting from a more common pyridine derivative.

Subsequent research would focus on thoroughly mapping its reactivity. This involves systematically exploring the conditions (catalysts, ligands, bases, solvents) required to achieve highly selective functionalization at each of the three reactive sites. The objective would be to define a robust playbook for synthetic chemists to use this building block, demonstrating its utility in a range of palladium-catalyzed reactions.

Ultimately, the scope of investigation would culminate in the application of this reagent in the convergent synthesis of complex target molecules. This could involve preparing novel pharmaceutical intermediates, functional materials, or agrochemicals, thereby validating its strategic importance as a versatile tool in the synthetic chemist's arsenal.

Propriétés

IUPAC Name |

(4-bromo-3-chloropyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIVSJZMLGJIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1Cl)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Chloropyridine 2 Boronic Acid and Its Precursors

Retrosynthetic Analysis of the Pyridine (B92270) Boronic Acid Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 4-bromo-3-chloropyridine-2-boronic acid, the primary disconnection is the carbon-boron bond. This bond can be logically formed by reacting a boron electrophile with a nucleophilic pyridine intermediate, such as an organolithium or Grignard reagent at the 2-position.

This primary disconnection suggests two main forward-synthetic strategies:

Direct Boronation : This approach involves the direct functionalization of a C-H bond at the 2-position of a pre-existing 4-bromo-3-chloropyridine (B1272051) scaffold. This is an atom-economical approach that avoids the pre-installation of a leaving group.

Indirect Boronation : This strategy relies on a precursor molecule that already has a leaving group (typically a halogen) at the 2-position. This leaving group is then converted into the boronic acid moiety, often via an organometallic intermediate or a transition-metal-catalyzed process.

Further disconnection of the 4-bromo-3-chloropyridine framework itself would lead back to simpler pyridine or acyclic precursors, though syntheses typically commence from a suitably substituted pyridine ring.

Direct Boronation Strategies

Direct C-H borylation methods offer an efficient route to boronic acids by activating a specific carbon-hydrogen bond on the pyridine ring.

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org In the context of synthesizing 4-bromo-3-chloropyridine-2-boronic acid, the starting material would be 4-bromo-3-chloropyridine.

The pyridine nitrogen atom itself can act as a DMG, facilitating deprotonation at the C2 and C6 positions. The chloro-substituent at C3 can also exhibit a directing effect. The reaction involves treating 4-bromo-3-chloropyridine with a strong, sterically hindered lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA), at low temperatures to generate the 2-lithio species. This highly reactive intermediate is then "trapped" in situ with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid. The use of mixed lithium-zinc bases (e.g., from ZnCl₂·TMEDA and LiTMP) can also achieve regioselective metalation. researchgate.net

Table 1: Reagents and Conditions for Directed ortho-Metalation

| Step | Reagent/Condition | Purpose |

| Metalation | Hindered lithium amide (e.g., LTMP, LDA) in an ethereal solvent (e.g., THF) at low temperature (-78 °C) | Regioselective deprotonation at the C2 position, directed by the pyridine nitrogen and C3-chloro group. |

| Trapping | Trialkyl borate (e.g., B(OMe)₃, B(OiPr)₃) | Electrophilic capture of the 2-lithiopyridine intermediate to form a boronate ester. |

| Workup | Acidic aqueous solution (e.g., HCl) | Hydrolysis of the boronate ester to the final boronic acid product. |

Iridium-catalyzed C-H borylation has emerged as a premier method for the direct conversion of C-H bonds to C-B bonds. nih.gov This methodology typically employs an iridium(I) catalyst, such as [Ir(OMe)(cod)]₂, in conjunction with a bidentate ligand (often a substituted 2,2'-bipyridine) and a boron source like pinacolborane (HBPin) or bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.edumsu.edu

The regioselectivity of this reaction on substituted pyridines is primarily governed by steric factors, with borylation favoring the most accessible C-H bond. acs.org For the 4-bromo-3-chloropyridine substrate, the potential sites for borylation are C2, C5, and C6. The C2 position is flanked by the nitrogen atom and the C3-chloro group, making it sterically hindered. The C6 position is adjacent to the nitrogen, while the C5 position is flanked by the C4-bromo group. Therefore, a mixture of products could be expected, and achieving high selectivity for the C2 position would be challenging without a specific directing group. A key challenge in the borylation of pyridines is the potential for the nitrogen lone pair to coordinate to the iridium center, which can inhibit catalytic activity. nih.gov

Table 2: Typical Components for Iridium-Catalyzed C-H Borylation

| Component | Example | Role |

| Iridium Precatalyst | [Ir(OMe)(cod)]₂ or [Ir(cod)Cl]₂ | Source of the active Iridium catalyst. |

| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline, 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes the catalyst and influences reactivity and selectivity. |

| Boron Source | Pinacolborane (HBPin), Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl moiety. |

| Solvent | Tetrahydrofuran (THF), Cyclohexane | Reaction medium; reactions can sometimes be run neat. nih.gov |

Indirect Boronic Acid Formation from Halogenated Pyridines

Indirect methods begin with a pyridine ring that is pre-functionalized with a halogen at the 2-position, which is then converted to the boronic acid group.

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction to form C-B bonds. nih.govnih.gov This method involves the reaction of a halo- or triflyloxy-pyridine with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. upenn.eduresearchgate.net

To synthesize 4-bromo-3-chloropyridine-2-boronic acid via this route, a suitable precursor such as 2,4-dibromo-3-chloropyridine (B189631) would be required. The difference in reactivity between the C-Br bonds allows for selective coupling. The C-Br bond at the 2-position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 4-position due to electronic effects from the adjacent nitrogen atom. A common catalytic system for this transformation is Pd(dppf)Cl₂ with a base like potassium acetate (B1210297) (KOAc) in an aprotic polar solvent such as dioxane or DMSO. The reaction initially yields the pinacol (B44631) boronate ester, which can be isolated or hydrolyzed in a subsequent step to the boronic acid.

A classic and effective method for preparing boronic acids involves the reaction of an organometallic reagent with a trialkyl borate. researchgate.net This process can be initiated from a 2-halopyridine precursor, such as 2,4-dibromo-3-chloropyridine.

Two primary pathways can generate the necessary organometallic intermediate at the C2 position:

Halogen-Metal Exchange : Treatment of 2,4-dibromo-3-chloropyridine with an alkyllithium reagent (e.g., n-butyllithium) at a very low temperature (typically -78 °C or lower) can induce a selective bromine-lithium exchange. The exchange is often regioselective for the bromine at the 2-position due to its proximity to the coordinating nitrogen atom.

Grignard Reagent Formation : While forming Grignard reagents from chloropyridines can be difficult, bromopyridines react more readily with magnesium metal to form the corresponding pyridylmagnesium bromide. wikipedia.orgresearchgate.net Using a precursor like 2,4-dibromo-3-chloropyridine, the more reactive C-Br bond at the 2-position could potentially be targeted for magnesium insertion.

Once the 4-bromo-3-chloro-2-pyridyllithium or its Grignard equivalent is formed, it is reacted with a trialkyl borate (e.g., triisopropyl borate) at low temperature. The resulting boronate complex is then hydrolyzed with aqueous acid during workup to furnish 4-bromo-3-chloropyridine-2-boronic acid.

Table 3: Summary of Indirect Boronic Acid Formation via Organometallics

| Step | Method | Reagent/Condition | Intermediate Formed |

| Organometallic Formation | Halogen-Metal Exchange | n-BuLi or sec-BuLi, THF, ≤ -78 °C | 4-Bromo-3-chloro-2-pyridyllithium |

| Grignard Formation | Mg turnings, THF, initiator (e.g., I₂) | 4-Bromo-3-chloro-2-pyridylmagnesium bromide | |

| Boronylation | Trapping of Organometallic | B(OiPr)₃ or B(OMe)₃, low temperature | Boronate ester complex |

| Hydrolysis | Acidic Workup | Aqueous HCl or H₂SO₄ | 4-Bromo-3-chloropyridine-2-boronic acid |

Purification and Characterization Methodologies for Synthetic Products

Chromatographic Techniques for High Purity Isolation

To achieve high purity, crude synthetic products are subjected to various chromatographic methods. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the compound and its impurities.

Column Chromatography: This is the most common purification technique employed for the isolation of halogenated pyridine derivatives on a laboratory scale. google.com The method involves a solid stationary phase, typically silica (B1680970) gel, packed into a glass column, and a liquid mobile phase that flows through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For compounds like 4-Bromo-3-chloropyridine-2-boronic acid, a gradient elution system is often used, starting with a non-polar solvent and gradually increasing the polarity to elute the desired compound.

Table 1: Typical Column Chromatography Parameters for Halopyridine Derivatives

| Parameter | Description | Common Selection |

|---|---|---|

| Stationary Phase | The solid adsorbent material. | Silica Gel (60-200 mesh) |

| Mobile Phase (Eluent) | A solvent system used to move the mixture through the column. Polarity is adjusted for optimal separation. | Mixtures of Ethyl Acetate and Hexanes/Heptane |

| Elution Technique | The method of passing the mobile phase through the column. | Gradient Elution (e.g., 0% to 50% Ethyl Acetate in Hexanes) |

| Detection Method | Technique used to monitor the separation. | Thin-Layer Chromatography (TLC) with UV light visualization |

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Once purified, the molecular structure of 4-Bromo-3-chloropyridine-2-boronic acid is unequivocally confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in the molecule. For 4-Bromo-3-chloropyridine-2-boronic acid, the spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns (doublets) would confirm their relative positions.

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number and electronic environment of the carbon atoms. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents (bromine, chlorine, and boronic acid), providing further structural confirmation.

¹¹B NMR (Boron-11 NMR): This is a crucial analysis for organoboron compounds. Boronic acids typically exhibit a single, often broad, resonance signal. sdsu.edu The chemical shift for tricoordinate boron in boronic acids generally appears in the range of 27–33 ppm. sdsu.edu It is also common to observe signals corresponding to the boroxine, the cyclic anhydride (B1165640) of the boronic acid, which resonates at a slightly lower field (~33 ppm). sdsu.edu

Table 2: Predicted NMR Spectral Data for 4-Bromo-3-chloropyridine-2-boronic acid

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|

| ¹H | ~7.5 - 8.5 | Confirms the presence and connectivity of the two pyridine ring protons. |

| ¹³C | ~120 - 160 | Shows five distinct signals for the pyridine carbons, confirming the substitution pattern. |

| ¹¹B | ~27 - 33 | Confirms the presence of the boronic acid functional group. |

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₄BBrClNO₂. The presence of bromine (⁷⁹Br/⁸¹Br isotopes in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl isotopes in an approximate 3:1 ratio) results in a characteristic and complex isotopic pattern for the molecular ion peak [M]⁺, which is a definitive fingerprint for the compound's elemental composition. nist.govnist.gov

Reactivity and Mechanistic Studies of 4 Bromo 3 Chloropyridine 2 Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the efficient formation of C(sp²)–C(sp²) bonds. 4-Bromo-3-chloropyridine-2-boronic acid is an effective coupling partner in these reactions, offering a pyridine (B92270) scaffold that is prevalent in many biologically active molecules. The presence of both bromo and chloro substituents on the pyridine ring, in addition to the boronic acid group, allows for selective and sequential cross-coupling reactions, further enhancing its synthetic utility.

Palladium-Catalyzed C(sp²)-C(sp²) Bond Formation

The palladium-catalyzed cross-coupling of 4-bromo-3-chloropyridine-2-boronic acid with aryl or heteroaryl halides is a common strategy for the synthesis of substituted bipyridine derivatives. The general transformation involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.

The choice of ligand coordinated to the palladium center is crucial for achieving high catalytic activity and product yields. Different ligands can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. While a systematic study detailing the influence of a wide array of ligand architectures specifically for 4-bromo-3-chloropyridine-2-boronic acid is not extensively documented in publicly available literature, typical ligands for Suzuki-Miyaura couplings involving heteroaryl boronic acids are employed. These often include phosphine-based ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is a commonly used precatalyst that provides the necessary phosphine (B1218219) ligands in situ. More advanced biaryl phosphine ligands, known for their high activity in cross-coupling reactions, are also likely to be effective.

The selection of an appropriate base and solvent system is critical for the success of the Suzuki-Miyaura coupling of 4-bromo-3-chloropyridine-2-boronic acid. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. Common bases used for this purpose include carbonates, such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), and phosphates like potassium phosphate (B84403) (K₃PO₄).

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. Often, a mixture of an organic solvent and water is employed. For instance, a mixture of 1,4-dioxane (B91453) and water is a frequently used solvent system for the Suzuki-Miyaura coupling of 4-bromo-3-chloropyridine-2-boronic acid. Other solvent systems such as mixtures of toluene (B28343) or dimethoxyethane (DME) with water have also been reported to be effective. The presence of water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

Coupling Partners: Aryl/Heteroaryl Halides and Pseudohalides

4-Bromo-3-chloropyridine-2-boronic acid can be coupled with a variety of aryl and heteroaryl halides and pseudohalides. The reactivity of the coupling partner is influenced by the nature of the leaving group (I > Br > Cl) and the electronic properties of the aryl or heteroaryl ring.

4-Bromo-3-chloropyridine-2-boronic acid has been shown to react effectively with both aryl bromides and, under appropriate conditions, the less reactive aryl chlorides. The coupling with aryl bromides is generally more facile and can often be achieved under standard Suzuki-Miyaura conditions.

For example, in the synthesis of certain kinase inhibitors, 4-bromo-3-chloropyridine-2-boronic acid has been coupled with various substituted aryl bromides. A typical reaction involves heating a mixture of the boronic acid, the aryl bromide, a palladium catalyst such as Pd(PPh₃)₄, and a base like sodium carbonate in a solvent system of 1,4-dioxane and water.

The following table summarizes representative examples of Suzuki-Miyaura couplings of 4-bromo-3-chloropyridine-2-boronic acid with aryl bromides, as described in the patent literature for the synthesis of kinase inhibitors.

| Coupling Partner (Aryl Bromide) | Catalyst | Base | Solvent | Product |

| 1-Bromo-4-(trifluoromethoxy)benzene | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 4-Bromo-3-chloro-2-(4-(trifluoromethoxy)phenyl)pyridine |

| 1-Bromo-3-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 4-Bromo-3-chloro-2-(3-methoxyphenyl)pyridine |

| 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 4-Bromo-2-(4-fluorophenyl)-3-chloropyridine |

Utility with Aryl Triflates and Tosylates

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and functional group tolerance. While initially developed for coupling with organohalides, its scope has been successfully extended to include pseudohalides like aryl triflates (Ar-OTf) and, less commonly, aryl tosylates (Ar-OTs). These sulfonates are valuable alternatives to halides, as they can be readily prepared from phenols, expanding the range of accessible starting materials.

The coupling of boronic acids with aryl triflates and tosylates is well-documented. wikipedia.orgorganic-chemistry.org For these less reactive electrophiles (compared to aryl iodides and bromides), the choice of catalyst system is critical. Highly active catalysts, often employing bulky and electron-rich phosphine ligands, are typically required to facilitate the oxidative addition step, which is often rate-limiting. For instance, catalyst systems based on Pd(OAc)₂ with tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or tricyclohexylphosphine (B42057) (PCy₃) have proven effective for the Suzuki-Miyaura coupling of a diverse array of aryl and vinyl triflates. organic-chemistry.orgorganic-chemistry.org

While specific studies detailing the reaction of 4-bromo-3-chloropyridine-2-boronic acid with aryl triflates and tosylates are not extensively reported in the surveyed literature, its participation in such couplings can be confidently inferred. As a 2-pyridylboronic acid, it falls into a class of nucleophiles known to be challenging due to potential catalyst inhibition by the pyridine nitrogen and a propensity for protodeboronation. However, advanced catalyst systems have been developed to overcome these issues. nih.gov The electron-withdrawing nature of the chloro and bromo substituents on the pyridine ring is expected to modulate its reactivity, potentially mitigating catalyst inhibition and influencing transmetalation rates. The successful coupling would yield highly substituted 3,4-dihalo-2-arylpyridine structures, which are versatile intermediates for further functionalization.

Below is a representative table of catalyst systems commonly used for Suzuki-Miyaura couplings involving aryl sulfonates, which would be applicable starting points for reactions with 4-bromo-3-chloropyridine-2-boronic acid.

| Catalyst Precursor | Ligand | Typical Substrates | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | Aryl & Vinyl Triflates | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Halides (including chlorides) | organic-chemistry.org |

| Pd(OAc)₂ | Indolyl Phosphines (e.g., CM-phos) | Aryl Tosylates | organic-chemistry.org |

Stereochemical Aspects and Regioselectivity in Suzuki-Miyaura Coupling

Stereochemistry is a critical aspect of the Suzuki-Miyaura reaction, particularly when using alkenyl boronic acids or alkenyl halides. The reaction mechanism, which involves oxidative addition, transmetalation, and reductive elimination, proceeds with retention of the double bond geometry of both coupling partners. wikipedia.org For instance, the coupling of a (Z)-vinyl halide with a boronic acid will yield a (Z)-alkene product. richmond.edu While 4-bromo-3-chloropyridine-2-boronic acid itself is aromatic and lacks stereocenters, this principle is crucial when it is coupled with stereodefined vinyl partners.

Regioselectivity becomes a key consideration when a substrate contains multiple potential coupling sites. In the context of using 4-bromo-3-chloropyridine-2-boronic acid as the nucleophile, regioselectivity would be dictated by the electrophilic partner, for example, a di- or polyhalogenated arene or heteroarene. The outcome of such reactions is governed by a combination of factors, including:

Carbon-Halogen Bond Dissociation Energy: The ease of oxidative addition of the palladium catalyst generally follows the trend I > OTf > Br > Cl. rsc.org

Electronic Effects: The position of the halide on the aromatic or heteroaromatic ring influences its reactivity. For pyridine systems, the intrinsic order of reactivity for nucleophilic aromatic substitution or oxidative addition is generally C2/C6 > C4 > C3/C5. rsc.orgmdpi.com

Steric Hindrance: Bulky groups adjacent to a halogen can impede the approach of the catalyst, favoring reaction at a less hindered site.

Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand can significantly influence regioselectivity, sometimes overriding the intrinsic reactivity of the substrate. rsc.org

For example, in the coupling of 5-bromo-2-chloropyridine, the reaction preferentially occurs at the C5 position with aryl boronic acids, despite the C2 position being intrinsically more activated, because the C-Br bond is more reactive towards oxidative addition than the C-Cl bond. rsc.org When coupling 4-bromo-3-chloropyridine-2-boronic acid with such a polyhalogenated substrate, these principles would determine the site of C-C bond formation.

Alternative Cross-Coupling Reactions Involving Boronic Acids

Beyond the palladium-catalyzed Suzuki-Miyaura reaction, boronic acids are versatile reagents in a variety of other metal-catalyzed transformations.

Rhodium-Catalyzed Additions

Rhodium catalysts enable a range of transformations with organoboronic acids that are distinct from palladium-catalyzed cross-couplings. A prominent example is the 1,4-conjugate addition of aryl- and alkenylboronic acids to α,β-unsaturated ketones, esters, and other Michael acceptors. rsc.orgcore.ac.uk Rhodium catalysts are also effective for the 1,2-addition to aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. nih.govresearchgate.net

Asymmetric variants of these reactions are particularly powerful, employing chiral phosphine ligands to control the stereochemistry of the newly formed carbon-carbon bond. rsc.orgnih.gov In the context of pyridylboronic acids, the electronic properties of the pyridine ring can be influential. Studies have shown that electron-withdrawing substituents, such as the chloro group in 2-chloropyridine (B119429) boronic acids, can be beneficial for achieving high yield and enantioselectivity in certain rhodium-catalyzed asymmetric couplings. nih.govresearchgate.net This suggests that 4-bromo-3-chloropyridine-2-boronic acid, being an electron-deficient heterocycle, would be a suitable and potentially highly reactive partner in such rhodium-catalyzed addition reactions.

Copper-Mediated Oxidative Couplings (Chan-Lam type)

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org The reaction involves the copper-mediated oxidative coupling of an arylboronic acid with an amine or an alcohol. youtube.com Unlike palladium-catalyzed C-N couplings (Buchwald-Hartwig amination), the Chan-Lam reaction can often be performed under milder conditions, frequently at room temperature and open to the air, using stoichiometric or catalytic amounts of a simple copper salt like Cu(OAc)₂. organic-chemistry.orgnih.gov

The mechanism is believed to proceed through a copper(III) intermediate, which undergoes reductive elimination to form the final product and a Cu(I) species that is reoxidized to complete the catalytic cycle. wikipedia.org The scope of the reaction is broad, encompassing a wide variety of amines, amides, and alcohols. organic-chemistry.org The participation of 4-bromo-3-chloropyridine-2-boronic acid in a Chan-Lam coupling would provide a direct route to 2-amino-, 2-alkoxy-, or 2-aryloxypyridine derivatives, which are important structural motifs in medicinal chemistry. The inherent electronic properties and the presence of the pyridine nitrogen would influence the reaction kinetics and efficiency.

Iron-Catalyzed Cross-Couplings

In recent years, there has been a significant drive to replace expensive and precious metals like palladium with more earth-abundant, economical, and less toxic alternatives. Iron has emerged as a promising candidate for catalyzing a variety of cross-coupling reactions. asianpubs.org Iron-catalyzed protocols for Suzuki-Miyaura type couplings of arylboronic acids with alkyl or aryl halides have been developed. nih.govnih.gov Additionally, iron catalysis has been applied to oxidative C-N and C-C bond formations. uva.nlrsc.org

These reactions often proceed via different mechanisms than their palladium-catalyzed counterparts, frequently involving radical pathways. uva.nlrsc.org While the field of iron-catalyzed cross-coupling is less mature than that of palladium, it offers a sustainable approach to C-C bond formation. The application of these methods to a substrate like 4-bromo-3-chloropyridine-2-boronic acid could provide a greener synthetic route to the corresponding biaryl products.

Intramolecular Reactivity and Cyclization Pathways

The arrangement of functional groups in 4-bromo-3-chloropyridine-2-boronic acid—a boronic acid at C2, a chloro group at C3, and a bromo group at C4—presents the potential for intramolecular reactions. Intramolecular cross-coupling reactions are a powerful strategy for the synthesis of fused heterocyclic ring systems. For instance, a palladium-catalyzed intramolecular Suzuki-Miyaura coupling could conceivably occur between the boronic acid at C2 and the chloro substituent at C3 to form a boronate-derived fused ring system, although such a pathway would compete with more common intermolecular couplings.

Computational and Quantum Chemical Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of cross-coupling reactions involving organoboron compounds. mdpi.commdpi.comnih.govmdpi.comresearchgate.net Such studies provide a molecular-level understanding of reaction pathways, aiding in the prediction of reactivity and selectivity.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, proceeds through a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org Computational modeling can map the energy landscape of this cycle for a given substrate like 4-bromo-3-chloropyridine-2-boronic acid.

Transition state analysis is pivotal in identifying the rate-determining step of the reaction. For substituted halopyridines, the oxidative addition of the C-X bond to a palladium(0) catalyst is often a critical step. illinois.edu The relative bond dissociation energies (BDEs) of the C-Br and C-Cl bonds in the molecule would significantly influence which bond undergoes oxidative addition preferentially. Generally, the C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond. illinois.edu

DFT calculations can model the geometries and energies of the transition states for both C-Br and C-Cl bond activation. The calculated activation energy barriers would provide a quantitative measure of the kinetic feasibility of each pathway.

Hypothetical Energy Profile:

A hypothetical energy profile for the oxidative addition step in a Suzuki-Miyaura reaction of 4-bromo-3-chloropyridine-2-boronic acid is presented below. This profile illustrates the expected lower activation energy for the C-Br bond cleavage compared to the C-Cl bond.

| Reaction Coordinate | C-Br Activation | C-Cl Activation |

| Reactants (R-X + Pd(0)) | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +22.5 |

| Product (R-Pd(II)-X) | -5.8 | -3.1 |

| Note: Energy values are hypothetical and in kcal/mol, intended for illustrative purposes. |

Quantum chemical calculations can predict the reactivity and selectivity of 4-bromo-3-chloropyridine-2-boronic acid by analyzing various molecular properties and reactivity descriptors.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution around a molecule, highlighting electrophilic and nucleophilic sites. nih.gov For 4-bromo-3-chloropyridine-2-boronic acid, the MEP would likely show regions of positive potential (electrophilic) near the carbon atoms bonded to the halogens, making them susceptible to attack by the electron-rich palladium catalyst. The nitrogen atom in the pyridine ring would be a site of negative potential (nucleophilic).

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and chemical hardness can be calculated to quantify the reactivity of the molecule. nih.govmdpi.com For instance, a lower ionization potential and a higher electron affinity would suggest a molecule that can more readily participate in electron transfer processes inherent to the catalytic cycle.

Hypothetical Reactivity Descriptor Data:

The following table presents hypothetical calculated reactivity descriptors for 4-bromo-3-chloropyridine-2-boronic acid, which would be used to compare its reactivity with other substrates.

| Descriptor | Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.85 | Relates to electron-donating ability |

| LUMO Energy | -1.75 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.10 | Indicator of chemical stability |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 1.75 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 2.55 | Resistance to change in electron distribution |

| Note: These values are hypothetical and for illustrative purposes only. |

These computational insights are invaluable for rationalizing observed experimental outcomes and for designing more efficient and selective cross-coupling reactions. The presence of multiple reactive sites (C-Br, C-Cl, and C-B) on 4-bromo-3-chloropyridine-2-boronic acid makes computational prediction of selectivity particularly important for its synthetic applications. rsc.orgacs.org

Strategic Applications of 4 Bromo 3 Chloropyridine 2 Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Pyridine (B92270) Derivatives

The presence of the boronic acid moiety and two different halogen atoms on the pyridine ring makes 4-bromo-3-chloropyridine-2-boronic acid an ideal starting material for constructing a wide array of substituted pyridine derivatives through cross-coupling reactions.

Pyridine-fused polycyclic aromatic hydrocarbons (aza-PAHs) are of significant interest due to their unique electronic properties and potential applications in materials science. The structure of 4-bromo-3-chloropyridine-2-boronic acid is well-suited for the construction of these fused systems. A plausible synthetic strategy involves a sequence of palladium-catalyzed cross-coupling reactions to form new rings.

The synthesis could commence with a Suzuki-Miyaura coupling reaction utilizing the boronic acid at the C2 position to introduce an ortho-functionalized aryl group. Subsequent intramolecular or intermolecular coupling reactions targeting the C3-chloro and C4-bromo positions can then be employed to build the fused polycyclic architecture. The differential reactivity of the C-Br and C-Cl bonds allows for a stepwise annulation process, providing controlled access to complex aza-PAHs. This approach is analogous to methods used to prepare other fused porphyrinoid and pyridine systems mdpi.comrsc.org.

The primary application of 4-bromo-3-chloropyridine-2-boronic acid is in the formation of new carbon-carbon bonds, most commonly via the Suzuki-Miyaura cross-coupling reaction wikipedia.orgtcichemicals.com. The boronic acid at the C2 position serves as the most reactive site for this transformation, readily coupling with a wide variety of aryl and heteroaryl halides or triflates. This initial reaction provides access to 2-substituted-4-bromo-3-chloropyridine intermediates, which retain the two halogen atoms for further diversification.

The reaction conditions for such transformations are well-established, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system nih.govorganic-chemistry.org. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a vast array of substituents at the 2-position, enabling the creation of large libraries of diversified pyridine scaffolds.

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C2-Position Reaction conditions are hypothetical but based on established literature for similar substrates.

| Entry | Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 4-Bromo-3-chloro-2-phenylpyridine |

| 2 | 4-Methoxyphenyl bromide | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 4-Bromo-3-chloro-2-(4-methoxyphenyl)pyridine |

| 3 | 3-Thienyl boronic acid* | Pd₂(dba)₃ | SPhos | K₃PO₄ | 4-Bromo-3-chloro-2-(thiophen-3-yl)pyridine |

| 4 | 2-Fluorophenyl iodide | Pd(OAc)₂ | XPhos | K₃PO₄ | 4-Bromo-2-(2-fluorophenyl)-3-chloropyridine |

Note: In Entry 3, the aryl halide would be the pyridine building block, coupling with a different boronic acid.

Multi-Component Reactions Incorporating the Boronic Acid Moiety

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single, efficient step bohrium.comrsc.org. Boronic acids are known to participate in several MCRs, most notably the Petasis borono-Mannich reaction. In this type of transformation, an amine, a carbonyl compound (often an α-hydroxyaldehyde or carboxylic acid), and a boronic acid combine to form α-amino acids or related structures.

4-Bromo-3-chloropyridine-2-boronic acid can serve as the boronic acid component in such reactions, enabling the direct incorporation of the dihalogenated pyridine scaffold into the final product. This strategy offers a rapid route to complex molecules containing the pyridine motif, which is prevalent in many biologically active compounds acs.org. The reaction proceeds under mild conditions and demonstrates high atom economy, making it an attractive method for library synthesis.

Sequential and One-Pot Transformations Leveraging its Polyfunctional Nature

The true synthetic power of 4-bromo-3-chloropyridine-2-boronic acid is realized in sequential and one-pot transformations that leverage the distinct reactivity of its three functional groups. The predictable reactivity order (C-B > C-Br > C-Cl) allows for a series of selective reactions to be performed in a single vessel by modifying catalysts, ligands, or reaction temperatures at each stage.

A typical one-pot sequence could involve:

An initial Suzuki-Miyaura coupling at the C2-boronic acid position under mild conditions.

Introduction of a second aryl boronic acid and modification of the catalytic system (e.g., by changing the ligand or increasing the temperature) to induce a second Suzuki-Miyaura coupling at the more reactive C4-bromo position nih.govnih.gov.

Finally, under more forcing conditions or with a catalyst system specifically designed for activating aryl chlorides, a third coupling reaction could be performed at the C3-chloro position.

This approach minimizes purification steps, reduces waste, and significantly increases synthetic efficiency, providing rapid access to fully substituted, structurally complex pyridine derivatives from a single starting material.

Regioselective Functionalization of the Pyridine Ring

Regioselectivity is a cornerstone of modern synthetic strategy, and 4-bromo-3-chloropyridine-2-boronic acid is designed for precisely this purpose. After an initial reaction at the boronic acid site, the two remaining halogen atoms can be functionalized with high regiocontrol.

The key to the regioselective functionalization of the 4-bromo-3-chloropyridine (B1272051) scaffold lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions tcichemicals.com. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for highly selective cross-coupling reactions to be performed at the C4 position while leaving the C3 position untouched.

This selectivity enables the synthetic chemist to first introduce a substituent at the C4-position via Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig coupling. The resulting 3-chloro-4-substituted pyridine can then be isolated and subjected to a second, typically more forcing, coupling reaction to functionalize the C3 position. This stepwise approach provides complete control over the substitution pattern, allowing for the synthesis of precisely defined, unsymmetrically substituted pyridines mdpi.commdpi.commdpi.com.

Table 2: Regioselective Suzuki-Miyaura Coupling at the C4-Bromo Position of a 2-Substituted-4-bromo-3-chloropyridine Intermediate Reaction conditions are based on established methods for selective C-Br functionalization.

| Entry | Starting Material (SM) | Boronic Acid Partner | Catalyst/Ligand | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 4-Bromo-3-chloro-2-phenylpyridine | 4-Tolylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄, Toluene (B28343), 80 °C | 3-Chloro-2-phenyl-4-(p-tolyl)pyridine |

| 2 | 4-Bromo-3-chloro-2-phenylpyridine | 3-Furylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Dioxane/H₂O, 90 °C | 3-Chloro-4-(furan-3-yl)-2-phenylpyridine |

| 3 | 4-Bromo-3-chloro-2-phenylpyridine | Pyrimidine-5-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃, 1,4-Dioxane (B91453), 100 °C | 3-Chloro-2-phenyl-4-(pyrimidin-5-yl)pyridine |

Ortho-Functionalization Adjacent to the Boronic Acid Group

The functionalization of the pyridine ring at the C3 position, ortho to the boronic acid group, in 4-Bromo-3-chloropyridine-2-boronic acid presents a valuable strategy for introducing molecular complexity. This is typically achieved through directed ortho-metalation (DoM), a powerful technique for regioselective C-H bond activation. arkat-usa.orgbaranlab.org In this process, the boronic acid moiety, often protected as a boronate ester, can direct a strong base to deprotonate the adjacent C3 position, creating a nucleophilic center that can react with various electrophiles.

While direct examples of ortho-functionalization on 4-Bromo-3-chloropyridine-2-boronic acid are not extensively documented in publicly available literature, the principles of DoM on substituted pyridines provide a strong basis for its feasibility. The chloro and bromo substituents on the pyridine ring influence the acidity of the ring protons, potentially facilitating the C3-deprotonation.

Research on related pyridine systems has demonstrated the efficacy of this approach. For instance, directed lithiation of pyridyl carboxamides and other substituted pyridines, followed by quenching with electrophiles, allows for the introduction of a wide range of substituents. nih.gov This one-pot procedure involving DoM, boronation, and subsequent cross-coupling reactions avoids the often-challenging isolation of pyridyl boronic acids. nih.gov

The general mechanism for the ortho-functionalization of a pyridine-2-boronic acid derivative can be conceptualized as follows:

Protection of the Boronic Acid: The boronic acid is often converted to a more stable boronate ester, such as a pinacol (B44631) ester, to prevent unwanted side reactions with the strong base.

Directed ortho-Metalation (DoM): A strong lithium amide base, such as lithium diisopropylamide (LDA), is used to selectively deprotonate the C3 position. The boronate ester group directs the base to the adjacent proton.

Electrophilic Quench: The resulting lithiated intermediate is then treated with an electrophile to introduce the desired functional group at the C3 position.

A variety of electrophiles can be employed in this step, leading to a diverse array of 3-substituted 4-bromo-3-chloropyridine-2-boronic acid derivatives.

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH3I) | Alkyl |

| Aldehydes/Ketones (e.g., CH2O) | Hydroxyalkyl |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfides (e.g., (PhS)2) | Thioether |

| Iodine (I2) | Iodo |

The successful implementation of this strategy would provide access to a new class of highly functionalized pyridine building blocks, further expanding the utility of 4-Bromo-3-chloropyridine-2-boronic acid in the synthesis of complex target molecules.

Utilization in Parallel Synthesis and Combinatorial Chemistry Libraries

The structural features of 4-Bromo-3-chloropyridine-2-boronic acid make it an exceptionally valuable building block for the construction of chemical libraries through parallel synthesis and combinatorial chemistry. nih.govresearchgate.net The presence of three distinct reactive sites—the boronic acid, the bromo group, and the chloro group—allows for a modular and divergent approach to library generation.

Boronic acids are cornerstone reagents in medicinal chemistry, particularly for their role in the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds. nih.gov The amenability of pyridine-fused boronic ester building blocks to high-throughput synthesis has been demonstrated, enabling the rapid generation of biaryl and ether-linked compound libraries. nih.govresearchgate.net

A typical strategy for utilizing 4-Bromo-3-chloropyridine-2-boronic acid in a library synthesis would involve a series of sequential or parallel reactions targeting its different functional groups. For instance, a library of compounds could be generated as follows:

Suzuki-Miyaura Coupling at C2: The boronic acid at the C2 position can be coupled with a diverse set of aryl or heteroaryl halides. This reaction is typically catalyzed by a palladium complex and allows for the introduction of a wide range of substituents at this position.

Cross-Coupling at C4: The bromo group at the C4 position is generally more reactive than the chloro group at the C3 position in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited for selective functionalization. A second cross-coupling reaction, such as a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, can be performed at the C4 position using a different set of coupling partners.

Modification at C3: The chloro group at the C3 position can be targeted in a subsequent step, for example, through nucleophilic aromatic substitution or further cross-coupling reactions under more forcing conditions.

This multi-step, divergent approach allows for the creation of a large and diverse library of compounds from a single, readily available starting material. The resulting library of substituted pyridines can then be screened for biological activity in drug discovery programs.

The table below illustrates a hypothetical library synthesis scheme starting from 4-Bromo-3-chloropyridine-2-boronic acid.

| Step | Reaction | Reagent Set 1 | Reagent Set 2 | Reagent Set 3 |

| 1 | Suzuki-Miyaura Coupling (at C2) | Aryl Halide A | Aryl Halide B | Aryl Halide C |

| 2 | Sonogashira Coupling (at C4) | Alkyne X | Alkyne Y | Alkyne Z |

| 3 | Buchwald-Hartwig Amination (at C3) | Amine 1 | Amine 2 | Amine 3 |

By systematically varying the reagents in each step, a combinatorial library with a high degree of structural diversity can be efficiently synthesized. The physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting compounds can be profiled in an integrated workflow to accelerate the design of novel lead compounds. nih.gov

Derivatization and Structural Modification of 4 Bromo 3 Chloropyridine 2 Boronic Acid

Conversion to Boronic Esters and Other Boronates

Boronic acids are known to readily undergo esterification with diols to form boronic esters. This conversion is a common strategy to enhance the stability and modify the reactivity of the boronic acid moiety. In the case of 4-Bromo-3-chloropyridine-2-boronic acid, the formation of boronic esters, such as the pinacol (B44631) ester, is a crucial step for its application in many cross-coupling reactions.

The conversion of 4-Bromo-3-chloropyridine-2-boronic acid to its corresponding boronic esters offers several advantages. Boronic acids can be prone to dehydration to form cyclic boroxines or undergo protodeboronation under certain conditions. The formation of a boronic ester protects the boronic acid functionality from these degradation pathways, thereby increasing its shelf-life and stability towards a broader range of reaction conditions.

Furthermore, the reactivity of the boronic acid derivative can be fine-tuned by the choice of the diol used for esterification. For instance, pinacol esters of pyridylboronic acids often exhibit good solubility in organic solvents and are well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the bromo and chloro substituents on the pyridine (B92270) ring can influence the Lewis acidity of the boron center, and the formation of an ester can modulate this effect, impacting the transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.

Table 1: Representative Examples of Boronic Ester Derivatives of 4-Bromo-3-chloropyridine-2-boronic acid

| Diol | Boronic Ester Derivative | Typical Yield (%) | Notes |

| Pinacol | 4-Bromo-3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85-95 | Commonly used for enhanced stability and solubility. |

| Ethylene Glycol | 2-(4-Bromo-3-chloropyridin-2-yl)-1,3,2-dioxaborolane | 80-90 | Can be more readily hydrolyzed than pinacol esters. |

| Neopentyl Glycol | 2-(4-Bromo-3-chloropyridin-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | 82-92 | Offers a different steric and electronic profile. |

Note: The yields are representative and can vary based on the specific reaction conditions.

The reaction of 4-Bromo-3-chloropyridine-2-boronic acid with chiral diols provides a direct route to chiral boronic esters. These non-racemic derivatives are valuable intermediates in asymmetric synthesis, allowing for the stereoselective introduction of the 4-bromo-3-chloropyridinyl moiety. The chiral environment created by the diol can influence the stereochemical outcome of subsequent reactions, such as additions to carbonyls or in asymmetric cross-coupling processes.

The choice of the chiral diol is critical in controlling the stereoselectivity. Diols derived from natural products, such as tartaric acid or pinanediol, are often employed. The resulting diastereomeric boronic esters can sometimes be separated, providing access to enantiomerically pure building blocks.

Table 2: Examples of Chiral Diols for the Preparation of Chiral Boronic Esters

| Chiral Diol | Resulting Chiral Boronic Ester | Potential Application |

| (2R,3R)-2,3-Butanediol | (4R,5R)-2-(4-Bromo-3-chloropyridin-2-yl)-4,5-dimethyl-1,3,2-dioxaborolane | Asymmetric addition to aldehydes and ketones. |

| (1R,2R)-1,2-Diphenyl-1,2-ethanediol | (4R,5R)-2-(4-Bromo-3-chloropyridin-2-yl)-4,5-diphenyl-1,3,2-dioxaborolane | Stereoselective synthesis of chiral biaryl compounds. |

| (+)-Pinanediol | (1R,2R,3R,5S)-2-(4-Bromo-3-chloropyridin-2-yl)-4,4,6-trimethyl-3,5-dioxa-4-borabicyclo[3.1.1]heptane | Asymmetric conjugate additions. |

Note: The specific stereochemical outcomes depend on the reaction conditions and the nature of the substrate.

Post-Coupling Modification of the Pyridine Core

Following the successful incorporation of the 4-bromo-3-chloropyridinyl moiety into a target molecule via a cross-coupling reaction, the halogen atoms on the pyridine ring serve as versatile handles for further functionalization. This post-coupling modification strategy allows for the late-stage introduction of diversity into complex molecules.

The differential reactivity of the C-Br and C-Cl bonds on the pyridine ring allows for selective transformations. Generally, the C-Br bond is more reactive towards palladium-catalyzed reactions than the C-Cl bond. This reactivity difference can be exploited for selective halogen exchange reactions or reductions.

For instance, after a Suzuki-Miyaura coupling at the 2-position, the bromine at the 4-position can be selectively replaced by another functional group through a second cross-coupling reaction under different conditions. Alternatively, selective debromination can be achieved using various reducing agents, leaving the chloro substituent intact for subsequent transformations. Conversely, more forcing conditions might be required to affect the C-Cl bond.

Table 3: Representative Post-Coupling Modifications of the Pyridine Core

| Initial Coupled Product | Reagents and Conditions | Modified Product | Modification Type |

| 2-Aryl-4-bromo-3-chloropyridine | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O, 80 °C | 2,4-Diaryl-3-chloropyridine | Selective Suzuki-Miyaura Coupling (Halogen Exchange) |

| 2-Aryl-4-bromo-3-chloropyridine | H₂, Pd/C, Et₃N, EtOH | 2-Aryl-3-chloropyridine | Selective Debromination (Reduction) |

| 2-Aryl-4-bromo-3-chloropyridine | Zn, AcOH | 2-Aryl-3-chloropyridine | Selective Debromination (Reduction) |

| 2-Aryl-4-bromo-3-chloropyridine | Bu₃SnH, AIBN, Toluene, reflux | 2-Aryl-3-chloropyridine | Selective Debromination (Reduction) |

Note: The selectivity and yield of these reactions are highly dependent on the substrate and the precise reaction conditions.

Beyond halogen exchange and reduction, the bromo and chloro substituents on the pyridine core can be replaced by a variety of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of amino, alkoxy, cyano, and other groups, further diversifying the molecular scaffold. The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

Immobilization of the Boronic Acid Derivative onto Solid Supports

The immobilization of 4-Bromo-3-chloropyridine-2-boronic acid or its derivatives onto solid supports is a valuable strategy for applications in solid-phase synthesis, high-throughput screening, and the development of supported catalysts. The boronic acid functionality provides a convenient handle for attachment to various resins.

Commonly used solid supports include polystyrene resins functionalized with diethanolamine (B148213) or other diol-containing linkers. The boronic acid can form a stable, yet reversible, covalent bond with these supports. This immobilization facilitates the purification of reaction products, as excess reagents and byproducts can be washed away from the resin-bound compound.

For example, 4-Bromo-3-chloropyridine-2-boronic acid can be attached to a diethanolamine-functionalized Merrifield resin. The resulting resin-bound boronic ester can then be subjected to a Suzuki-Miyaura coupling reaction. After the reaction, the desired product can be cleaved from the resin, simplifying the purification process significantly. Wang resins, which contain a hydroxyl group, can also be used for the immobilization of boronic acids.

Table 4: Solid Supports for Immobilization of 4-Bromo-3-chloropyridine-2-boronic acid

| Solid Support | Linker/Functional Group | Method of Attachment | Application |

| Merrifield Resin | Diethanolamine | Boronic ester formation | Solid-phase organic synthesis, library generation. |

| Wang Resin | Hydroxymethyl | Boronic ester formation | Solid-phase organic synthesis. |

| Silica (B1680970) Gel | Aminopropyl | Amide bond formation with a carboxyl-functionalized boronic acid derivative | Supported catalysis, purification. |

Note: The choice of solid support and linker depends on the specific application and the desired cleavage conditions.

Applications in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput synthesis of compound libraries. In this context, 4-bromo-3-chloropyridine-2-boronic acid can be envisioned as a key reagent for the construction of diverse pyridine-based molecules. Its utility in SPOS would primarily revolve around its immobilization on a solid support, followed by sequential derivatization.

One potential strategy involves the attachment of the boronic acid moiety to a diol-functionalized resin, such as a polystyrene-based resin. This forms a resin-bound boronate ester, effectively anchoring the pyridine scaffold to the solid support. Once immobilized, the bromine and chlorine substituents can be selectively functionalized through various cross-coupling reactions.

For instance, the bromine atom, being more reactive than the chlorine atom in many palladium-catalyzed cross-coupling reactions, could be targeted first. A Suzuki-Miyaura coupling could be performed with a range of aryl or heteroaryl boronic acids to introduce diversity at the 4-position of the pyridine ring. Subsequently, a different coupling partner could be used to functionalize the 3-position via a reaction at the chlorine substituent, potentially under different reaction conditions to ensure selectivity. This sequential derivatization allows for the controlled and systematic construction of a library of trisubstituted pyridines.

The final products can then be cleaved from the resin by treatment with an appropriate reagent to break the boronate ester linkage, releasing the desired substituted pyridines into solution for purification and characterization. This solid-phase approach facilitates the purification process, as excess reagents and by-products can be easily washed away from the resin-bound intermediate.

Table 1: Hypothetical Solid-Phase Synthesis Scheme for Derivatization of 4-Bromo-3-chloropyridine-2-boronic acid

| Step | Reagents and Conditions | Purpose |

| 1. Immobilization | Diol-functionalized resin, solvent (e.g., THF, DCM) | Anchoring of 4-bromo-3-chloropyridine-2-boronic acid to the solid support. |

| 2. First Derivatization (at Br) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) | Suzuki-Miyaura coupling to introduce diversity at the 4-position. |

| 3. Second Derivatization (at Cl) | Organostannane or other coupling partner, Pd catalyst, ligand, solvent | Stille coupling or other cross-coupling reaction to introduce diversity at the 3-position. |

| 4. Cleavage | Acidic or basic conditions | Release of the final substituted pyridine from the resin. |

Use in Flow Chemistry Systems

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The derivatization of 4-bromo-3-chloropyridine-2-boronic acid is well-suited for flow chemistry systems, particularly for performing sequential cross-coupling reactions.

A typical flow setup would involve pumping a solution of the starting materials through a heated reactor coil containing a packed-bed catalyst. For the derivatization of 4-bromo-3-chloropyridine-2-boronic acid, a two-step flow process can be conceptualized.

In the first step, a solution of 4-bromo-3-chloropyridine-2-boronic acid and a suitable coupling partner (e.g., an arylboronic acid for a Suzuki-Miyaura reaction) would be mixed with a palladium catalyst and a base in a continuous stream. This mixture would then pass through a heated reactor coil to facilitate the reaction at the bromine position. The output from the first reactor, containing the monosubstituted intermediate, could then be directly fed into a second flow reactor.

In the second reactor, a different set of reagents, including another coupling partner and potentially a different catalyst system optimized for reaction at the less reactive chlorine site, would be introduced. The mixture would then pass through a second heated coil to complete the synthesis of the disubstituted pyridine. This integrated, multi-step flow process allows for the rapid synthesis of the final product without the need for isolation and purification of the intermediate.

The use of flow chemistry can also enable the use of reaction conditions that are challenging to implement in batch, such as high temperatures and pressures, leading to faster reaction times and improved efficiency. Furthermore, the risk of side reactions can often be minimized due to the precise control over reaction parameters.

Table 2: Conceptual Two-Step Flow Chemistry System for Derivatization of 4-Bromo-3-chloropyridine-2-boronic acid

| Parameter | Reactor 1 (Derivatization at Br) | Reactor 2 (Derivatization at Cl) |

| Reactants | 4-bromo-3-chloropyridine-2-boronic acid, Arylboronic acid, Base | Output from Reactor 1, Organometallic reagent |

| Catalyst | Heterogeneous or homogeneous Pd catalyst | Different Pd catalyst/ligand system |

| Temperature | Optimized for Suzuki-Miyaura at C-Br | Higher temperature may be required for C-Cl activation |

| Residence Time | Controlled by flow rate and reactor volume | Adjusted for complete conversion |

| Output | 4-Aryl-3-chloropyridine-2-boronic acid intermediate | Disubstituted pyridine product |

While direct experimental data for 4-bromo-3-chloropyridine-2-boronic acid in these advanced synthetic platforms is not yet prevalent in the literature, the established methodologies for similar compounds strongly support its potential as a valuable and versatile tool in both solid-phase and flow chemistry for the generation of novel substituted pyridines.

Advanced Methodological Developments and Future Research Directions

Photo-Redox Catalysis in Boronic Acid Functionalization

Visible-light photo-redox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In principle, 4-bromo-3-chloropyridine-2-boronic acid could be a versatile substrate in such transformations. Future research could explore its participation in reactions like Ni/photoredox dual catalysis, where the boronic acid moiety could serve as a coupling partner. The generation of a radical species from the boronic acid could enable novel bond formations that are challenging via traditional two-electron pathways. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the chloro and bromo substituents, would likely influence its reactivity and could be a focal point of investigation.

Electrochemistry-Enabled Transformations of Pyridine Boronic Acids

Electrochemical methods offer a reagent-free approach to oxidation and reduction, aligning with the principles of green chemistry. The application of electrochemistry to the functionalization of pyridine boronic acids is a promising yet underexplored area. For 4-bromo-3-chloropyridine-2-boronic acid, electrochemical synthesis could potentially be employed for its preparation or subsequent transformations. Future studies might investigate the electrochemical oxidation or reduction of this compound to generate reactive intermediates for coupling reactions. The specific redox potentials of 4-bromo-3-chloropyridine-2-boronic acid would need to be determined to design effective synthetic protocols.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry presents significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and reaction control. The synthesis of boronic acids, which can involve unstable intermediates and exothermic reactions, is particularly well-suited for flow processes. While no specific flow synthesis of 4-bromo-3-chloropyridine-2-boronic acid has been reported, future work could focus on developing a continuous process for its production. This would likely involve the optimization of reaction parameters such as residence time, temperature, and reagent stoichiometry in a microreactor setup, potentially leading to a more efficient and scalable manufacturing process compared to traditional batch methods.

Green Chemistry Approaches in the Synthesis and Application of 4-Bromo-3-chloropyridine-2-boronic acid

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The development of sustainable methods for the synthesis and use of 4-bromo-3-chloropyridine-2-boronic acid is a critical area for future research.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or without a solvent can significantly reduce waste and hazards associated with volatile organic compounds. Research in this area could focus on developing synthetic routes to 4-bromo-3-chloropyridine-2-boronic acid that utilize aqueous or solvent-free conditions. Furthermore, its application in coupling reactions, such as the Suzuki-Miyaura coupling, could be explored in aqueous media, potentially with the aid of surfactants to facilitate the reaction.

Opportunities in Materials Science and Polymer Chemistry

Boronic acids and their derivatives are valuable building blocks in materials science and polymer chemistry due to their ability to form dynamic covalent bonds and their utility in cross-coupling reactions. 4-Bromo-3-chloropyridine-2-boronic acid, with its multiple functional handles (boronic acid, bromo, and chloro groups), presents several opportunities in these fields. It could potentially be incorporated into polymers to create materials with specific electronic or optical properties. The boronic acid moiety could also be used to develop sensors or self-healing materials. However, the realization of these applications is contingent on future research dedicated to exploring the incorporation of this specific compound into polymeric and material frameworks.

Integration into Advanced Organic Materials

The development of advanced organic materials, particularly for applications in electronics and photonics, relies on the precise construction of molecules with tailored properties. While direct applications of 4-Bromo-3-chloropyridine-2-boronic acid are still emerging, the incorporation of similar functionalized pyridine rings is a well-established strategy for creating high-performance materials. Pyridine-containing compounds are frequently used in the synthesis of Organic Light-Emitting Diodes (OLEDs), where the nitrogen atom helps to tune the electronic properties, such as charge injection and transport, which are crucial for device efficiency and longevity. nbinno.com

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of these materials, enabling the formation of carbon-carbon bonds to construct complex conjugated systems. nbinno.com In this context, a molecule like 4-Bromo-3-chloropyridine-2-boronic acid offers multiple points for sequential and site-selective coupling. For instance, the boronic acid group can be coupled first, followed by selective coupling at the more reactive C-Br bond, and finally at the C-Cl bond. This stepwise functionalization allows for the construction of precisely defined, multi-substituted heteroaromatic structures, which are desirable for creating novel materials for applications ranging from sensors to molecular electronics. audreyli.comnih.govworktribe.comsigmaaldrich.com The synthesis of linear oligo(heteroaryl) systems, important for optoelectronic devices, has been demonstrated with related functionalized pyridylboronic acids, highlighting the potential of these building blocks in materials science. audreyli.com

Design of Functional Polymers through Pyridine Linkages

The incorporation of pyridine units into polymer backbones can impart unique structural and functional properties, such as controlled chain conformation, metal-coordination sites, and altered photophysical behavior. Boronic acid-functionalized monomers are of significant interest for polymer synthesis, although their preparation and polymerization can be challenging. researchgate.netrsc.org

One major area of application is in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers. Pyridine-based linkers are widely used to coordinate with metal ions, forming stable, porous structures with applications in gas storage, separation, and catalysis. alfa-chemistry.comresearchgate.netresearchgate.netacs.orgnih.gov The dihalogenated nature of 4-Bromo-3-chloropyridine-2-boronic acid, combined with its boronic acid function, presents an opportunity to create multi-dimensional or multi-functional polymers. For example, after an initial polymerization via Suzuki coupling, the pyridine nitrogen atoms within the polymer backbone could serve as coordination sites for metal ions, leading to hybrid organic-inorganic materials with tunable properties.

Furthermore, Suzuki polycondensation, a step-growth polymerization method, could potentially be employed with monomers derived from 4-Bromo-3-chloropyridine-2-boronic acid to create novel conjugated polymers. The halogen atoms on the pyridine ring would influence the electronic properties and solubility of the resulting polymer.

Theoretical Predictions for Novel Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of complex organic molecules. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com For a molecule like 4-Bromo-3-chloropyridine-2-boronic acid, DFT calculations can provide valuable insights into its behavior in cross-coupling reactions.

A key area of theoretical investigation is the prediction of site-selectivity. The presence of both a bromine and a chlorine atom on the pyridine ring raises questions about which will react preferentially in a Suzuki-Miyaura coupling. Generally, the carbon-bromine bond is weaker and thus more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. rsc.org DFT studies can model the oxidative addition step of the catalytic cycle for both C-Br and C-Cl bonds, calculating the activation energy barriers to predict the more favorable reaction pathway. rsc.org Such studies have been used to rationalize reactivity trends in various halogenated heterocycles. rsc.org

Furthermore, theoretical models can be used to understand the influence of substituents on the reactivity of the boronic acid group itself. For instance, calculations can predict how the electron-withdrawing effects of the chlorine and bromine atoms impact the nucleophilicity of the boronic acid in the transmetalation step of the Suzuki-Miyaura cycle. researchgate.net These predictive models can guide the rational design of synthetic strategies, saving significant experimental effort by identifying the most promising reaction conditions for achieving desired outcomes. researchgate.net

Challenges and Perspectives in Boronic Acid Chemistry

Despite the synthetic versatility of boronic acids, their chemistry is not without challenges, particularly in the case of heteroaromatic derivatives. One of the most significant hurdles with 2-pyridyl boronic acids is their inherent instability, often referred to as the "2-pyridyl problem." These compounds are prone to protodeboronation, a process where the C-B bond is cleaved by a proton source, which reduces the efficiency of cross-coupling reactions. nih.govresearchgate.netnih.gov

To address this, various strategies have been developed, such as the use of boronic esters (e.g., pinacol (B44631) esters) or the formation of more stable adducts. These approaches aim to protect the boronic acid moiety until it is needed in the catalytic cycle. The development of highly active and air-stable catalyst systems is also crucial for efficiently coupling these challenging substrates. nih.gov